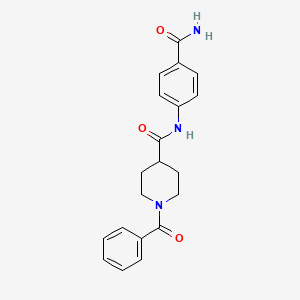

1-Benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

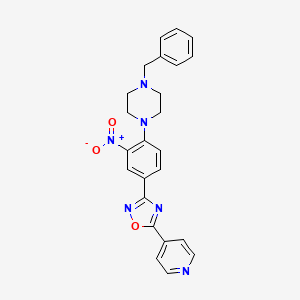

“1-Benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide” is a complex organic compound. It likely contains a piperidine ring, which is a common structure in many pharmaceuticals . The benzoyl and carbamoylphenyl groups suggest that this compound may have been designed for specific interactions in biological systems .

科学的研究の応用

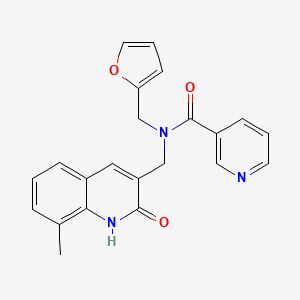

Inhibitors of Acetylcholinesterase

This compound has been used in the design, synthesis, and pharmacological evaluation of carboxamide and carbothioamide derivatives of 1,3,4-thiadiazole . These derivatives have been studied as inhibitors of acetylcholinesterase, a promising target for the development of therapeutics against cognitive decline . The carbothioamide analogues were found to be the most promising in the alleviation of cognitive decline induced by scopolamine .

Attenuation of Oxidative Stress

The same study also suggested the possible role of these derivatives in the mediation of the cholinergic pathway and attenuation of oxidative stress . This could result in the effective management of cognitive dysfunction .

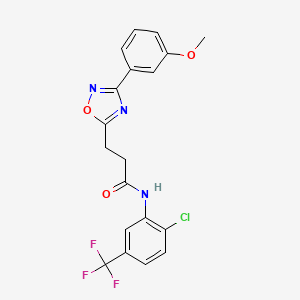

NLRP3 Inflammasome Inhibitors

Another study discovered N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . Inhibition of NLRP3 inflammasome activation would be an effective therapeutic strategy for neuroinflammatory diseases .

Neurodegenerative Diseases

The NLRP3 inflammasome is associated with the pathogenesis of many common neurodegenerative diseases . Therefore, compounds that can inhibit the NLRP3 inflammasome, such as the N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs, could potentially be used in the treatment of these diseases .

Synthesis of Novel Derivatives

The compound has been used in the synthesis of two novel derivatives of Piperidine-4-carboxamide . These derivatives were synthesized by condensing the parent molecule with substituted benzoyl chlorides .

将来の方向性

作用機序

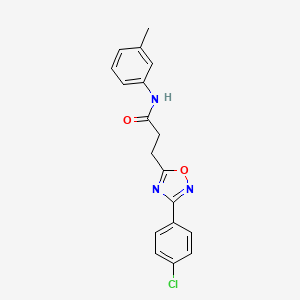

Target of Action

The primary target of 1-Benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway. Under normal conditions, AChE breaks down acetylcholine into choline and acetate, terminating its action at the synapse. When ache is inhibited by 1-benzoyl-n-(4-carbamoylphenyl)piperidine-4-carboxamide, acetylcholine accumulates, leading to prolonged stimulation of cholinergic neurons .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to various physiological effects. For instance, it can enhance memory and cognitive function, making this compound potentially useful in treating conditions like Alzheimer’s disease .

特性

IUPAC Name |

1-benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c21-18(24)14-6-8-17(9-7-14)22-19(25)15-10-12-23(13-11-15)20(26)16-4-2-1-3-5-16/h1-9,15H,10-13H2,(H2,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRUNCDSVAUCHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710498.png)

![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7710513.png)

![3-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710535.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7710598.png)